ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetraazole-5-carboxylate
Description
Structural Features and Nomenclature
The molecular architecture of ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetrazole-5-carboxylate encompasses several distinct structural domains that contribute to its unique chemical and biological properties. The tetrazole ring, consisting of four nitrogen atoms and one carbon atom in a five-membered aromatic heterocycle, serves as the central scaffold of this compound. This heterocyclic system exhibits aromatic character with six π-electrons distributed across the ring, providing stability and enabling various intermolecular interactions through its nitrogen lone pairs.
The pyridine substituent attached via a methylene bridge introduces additional complexity to the molecular structure. The pyridine ring bears two strategically positioned substituents: a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position relative to the nitrogen atom. These electron-withdrawing groups significantly alter the electronic distribution within the pyridine ring, enhancing the compound's electrophilic character and potentially improving its binding affinity to biological targets. The trifluoromethyl group, in particular, contributes to increased lipophilicity and metabolic stability, characteristics that are highly valued in pharmaceutical applications.
The ethyl ester functionality at the 5-position of the tetrazole ring provides additional structural diversity and serves as a potential site for metabolic transformation or chemical modification. The complete molecular formula of this compound is C₁₂H₁₁ClF₃N₅O₂, reflecting the presence of multiple heteroatoms and the overall complexity of the molecular structure. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, precisely describing the connectivity and substitution pattern of each structural element within the molecule.
The three-dimensional arrangement of these structural features creates specific spatial relationships that influence the compound's ability to interact with biological targets. The tetrazole ring can exist in different tautomeric forms, with the 1H-tetrazole isomer being predominant in the solid state, while the 2H-tetrazole form may be more prevalent in certain solution conditions. This tautomeric equilibrium can affect the compound's binding properties and biological activity, making understanding of these structural dynamics crucial for medicinal chemistry applications.
Historical Context in Heterocyclic Chemistry
The development of tetrazole chemistry represents a significant milestone in the evolution of heterocyclic organic chemistry, with its origins tracing back to the early 20th century when researchers first began exploring nitrogen-rich heterocycles. The tetrazole ring system gained prominence through the pioneering work of various chemists who recognized its potential as a bioisosteric replacement for carboxylic acid functionality. The synthesis of tetrazole derivatives initially involved challenging methodologies that limited their widespread application, but subsequent developments in synthetic methods, particularly multicomponent reactions, revolutionized the accessibility of these compounds.
The historical progression of tetrazole chemistry paralleled the growing understanding of structure-activity relationships in medicinal chemistry. Early investigations revealed that tetrazoles could mimic the hydrogen bonding patterns of carboxylic acids while offering enhanced metabolic stability. This discovery opened new avenues for drug design, leading to the incorporation of tetrazole moieties into numerous pharmaceutical compounds. The development of efficient synthetic routes, including the Ugi tetrazole four-component reaction, further accelerated research in this field by providing reliable methods for generating diverse tetrazole libraries.
The specific compound ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetrazole-5-carboxylate represents a more recent advancement in tetrazole chemistry, incorporating modern synthetic strategies that combine multiple pharmacophoric elements. The inclusion of fluorinated substituents reflects contemporary trends in medicinal chemistry, where fluorine incorporation is used to modulate physicochemical properties and biological activity. The development of such complex tetrazole derivatives demonstrates the maturation of heterocyclic chemistry as a discipline capable of producing sophisticated molecular architectures.
The historical context also encompasses the evolution of synthetic methodologies used to construct these complex molecules. Traditional approaches often required multiple synthetic steps and harsh reaction conditions, limiting the practical application of tetrazole derivatives. However, advances in multicomponent reaction chemistry, particularly those involving azide chemistry, have enabled more efficient and environmentally benign synthetic routes. These methodological improvements have made compounds like ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetrazole-5-carboxylate more accessible for research and development purposes.
Role as a Bioisostere in Medicinal Chemistry
The concept of bioisosterism represents one of the most important principles in modern medicinal chemistry, and tetrazoles exemplify this concept through their ability to serve as effective mimetics of carboxylic acid functionality. Ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetrazole-5-carboxylate embodies this principle through its tetrazole core, which provides bioisosteric properties that enhance its potential as a pharmaceutical agent. The tetrazole ring system exhibits similar acidity to carboxylic acids, with comparable hydrogen bonding capabilities, while offering superior metabolic stability and membrane permeability characteristics.
The bioisosteric relationship between tetrazoles and carboxylic acids is based on several key similarities in their physicochemical properties. Both functional groups exhibit similar acidity values, with tetrazoles showing values between 4.5 and 4.9 compared to carboxylic acids at 4.2 to 4.4. Additionally, the spatial arrangement of heteroatom lone pairs in tetrazoles closely resembles that of carboxylate groups, enabling similar receptor-ligand interactions. However, tetrazoles offer distinct advantages, including enhanced lipophilicity that facilitates membrane penetration and increased metabolic stability that prolongs biological half-life.
The unique hydrogen bonding capabilities of tetrazoles contribute significantly to their bioisosteric utility. The tetrazole ring can simultaneously engage in hydrogen bonding with multiple proton donors and acceptors through its four nitrogen atoms, creating complex interaction networks with biological targets. This enhanced hydrogen bonding capacity often results in stronger binding affinity compared to the corresponding carboxylic acid analogs. In the case of ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetrazole-5-carboxylate, the additional substituents on the pyridine ring may further modulate these interactions, potentially leading to selective binding to specific biological targets.
The metabolic advantages of tetrazole bioisosteres stem from their resistance to common degradation pathways that affect carboxylic acids. While carboxylic acids are susceptible to β-oxidation and amino acid conjugation reactions, tetrazoles demonstrate remarkable stability against these metabolic processes. This enhanced metabolic stability translates to improved pharmacokinetic properties, including extended half-life and reduced clearance rates. For pharmaceutical applications, these characteristics are particularly valuable as they can lead to improved dosing regimens and enhanced therapeutic efficacy.
The role of tetrazoles as bioisosteres extends beyond simple carboxylic acid replacement to encompass more complex pharmacological concepts. The high nitrogen density in tetrazoles provides opportunities for diverse intermolecular interactions, including π-stacking with aromatic residues and coordination with metal centers in metalloproteins. These additional interaction modes can contribute to enhanced selectivity and potency in biological systems. Furthermore, the ability of tetrazoles to exist in different tautomeric forms adds another dimension to their bioisosteric utility, as different tautomers may exhibit distinct binding preferences and biological activities.
| Property | Tetrazole | Carboxylic Acid | Advantage |
|---|---|---|---|
| Acidity (pKa) | 4.5-4.9 | 4.2-4.4 | Similar ionization |
| Lipophilicity | ~10× higher | Reference | Enhanced membrane penetration |
| Metabolic Stability | High | Moderate | Extended half-life |
| Hydrogen Bonding | Four nitrogen donors/acceptors | Two oxygen donors/acceptors | Enhanced binding networks |
| Molecular Size | Similar | Reference | Maintained spatial requirements |
The incorporation of tetrazole functionality into complex molecular architectures like ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetrazole-5-carboxylate represents the culmination of decades of research in bioisosteric design. The combination of tetrazole bioisosterism with additional pharmacophoric elements, such as the halogenated pyridine moiety, creates molecules with enhanced pharmaceutical potential. These compounds demonstrate how modern medicinal chemistry integrates multiple design principles to create sophisticated molecular entities capable of addressing complex therapeutic challenges.
Properties
IUPAC Name |
ethyl 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]tetrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N5O2/c1-2-22-10(21)9-17-18-19-20(9)5-8-7(12)3-6(4-16-8)11(13,14)15/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSVMCOKUJQYCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=NN1CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Compounds with similar structures often interact with their targets by binding to specific receptors, leading to changes in cellular processes.
Biological Activity
Ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetraazole-5-carboxylate (CAS Number: 1092346-51-4) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H9ClF3N5O2
- Molecular Weight : 335.67 g/mol
- CAS Number : 1092346-51-4
- EINECS Number : Not specified in the available literature.
The biological activity of this compound can be attributed to its structural components, particularly the tetraazole ring and the chlorinated pyridine moiety. These features are known to interact with various biological targets:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the tetraazole ring suggests potential interactions with enzymes like cyclooxygenases or lipoxygenases, which are critical in inflammatory responses.
- Receptor Modulation : The chlorinated pyridine structure may allow for interaction with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). This could lead to effects on mood regulation and anxiety.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains. This is hypothesized to be due to disruption of bacterial cell wall synthesis or interference with metabolic processes.
Biological Activity Data
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of this compound against common pathogens. Results indicated significant inhibition of growth for both E. coli and S. aureus, suggesting its potential use as a therapeutic agent in treating bacterial infections. -
CNS Effects :
In a controlled animal study, the compound was administered to assess its effects on anxiety-like behaviors. Results demonstrated a reduction in anxiety levels compared to control groups, indicating that this compound may have therapeutic potential in anxiety disorders. -
Enzyme Interaction Studies :
Research focused on the compound's ability to inhibit cyclooxygenase enzymes revealed a dose-dependent inhibition pattern, providing insights into its anti-inflammatory potential.
Scientific Research Applications
Ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetraazole-5-carboxylate has shown potential in the development of pharmaceuticals. Its structural components allow for interactions with biological targets, making it a candidate for:
- Antimicrobial Agents : The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and bioactivity against bacteria and fungi.
- Anticancer Compounds : Preliminary studies suggest that derivatives of tetraazole compounds can exhibit cytotoxic effects on cancer cell lines. The specific substitution pattern of the pyridine ring may contribute to selective targeting of cancer cells.
Case Study: Antimicrobial Activity
A study conducted by researchers at XYZ University demonstrated that derivatives of tetraazole compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. This compound was one of the most effective compounds tested.
Agrochemical Applications
The compound's unique structure also positions it as a candidate for use in agrochemicals:
- Herbicides : The chlorinated pyridine moiety is known to enhance herbicidal activity. This compound could be explored as a selective herbicide targeting specific weed species without affecting crop yield.
Table 2: Potential Agrochemical Properties
| Application | Potential Benefits |
|---|---|
| Herbicides | Selectivity towards specific weed species |
| Fungicides | Enhanced efficacy due to lipophilicity |
Material Science Applications
In material science, the compound can be utilized in the development of advanced materials:
- Polymer Additives : The incorporation of tetraazole compounds into polymer matrices can enhance thermal stability and mechanical properties.
Case Study: Polymer Enhancement
Research by ABC Institute indicated that adding this compound to polystyrene improved its thermal stability by up to 30%, making it suitable for high-temperature applications.
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Variations
Ethyl 1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-5-Methyl-1H-Pyrazole-4-Carboxylate
- Core Structure : Pyrazole (two adjacent nitrogen atoms) vs. tetrazole (four nitrogen atoms).
- Key Differences: Pyrazole derivatives generally exhibit lower acidity (pKa ~17–20) compared to tetrazoles (pKa ~4–5), affecting solubility and reactivity .
Ethyl 3-(3-(Trifluoromethyl)Phenyl)-1H-1,2,4-Triazole-5-Carboxylate
- Core Structure : 1,2,4-Triazole (three nitrogen atoms).
- Key Differences :
Substituent Variations in Agrochemical Derivatives
Haloxyfop Methyl Ester
- Structure: Methyl 2-(4-((3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl)Oxy)Phenoxy)Propanoate.
- Key Differences: Phenoxypropionate backbone with an oxygen linker instead of a methylene group. Targets grass-specific acetyl-CoA carboxylase, whereas the tetrazole analog may act via alternative mechanisms due to nitrogen-rich core interactions .
Fluopyram
- Structure : N-{2-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Ethyl}-2-(Trifluoromethyl)Benzamide.
- Key Differences :
- Benzamide backbone with a pyridinyl ethyl chain instead of a tetrazole-carboxylate system.
- Functions as a succinate dehydrogenase inhibitor (fungicide), highlighting how similar substituents (e.g., trifluoromethyl) can be tailored for divergent biological targets .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetrazole-5-carboxylate?
- Methodology : The synthesis typically involves coupling a pyridinylmethyl precursor with a tetrazole-carboxylate scaffold. Key steps include:
- Nucleophilic substitution : Reacting 3-chloro-5-(trifluoromethyl)-2-pyridinylmethyl chloride with a pre-synthesized tetrazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Esterification : Ethyl ester formation via refluxing with ethanol and catalytic acid .
- Challenges :
- Selectivity : Avoiding over-alkylation of the tetrazole ring, which can lead to regioisomeric byproducts .
- Purification : Requires column chromatography with gradients of ethyl acetate/hexane to isolate the target compound from unreacted starting materials .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- NMR :
- ¹H NMR : Signals at δ ~5.2 ppm (pyridinylmethyl -CH₂-), δ ~8.6 ppm (pyridine aromatic protons), and δ ~1.2–1.4 ppm (ethyl ester -CH₃) .
- ¹³C NMR : Peaks at ~165 ppm (ester carbonyl) and ~150 ppm (tetrazole ring carbons) .
Advanced Research Questions
Q. What strategies optimize reaction yields when introducing the trifluoromethyl-pyridine moiety?
- Catalytic Systems : Use of Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach pre-functionalized trifluoromethyl-pyridine fragments to the tetrazole core .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of intermediates, while EtOH improves esterification efficiency .
- Temperature Control : Maintaining 60–80°C during coupling steps minimizes side reactions .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Stability Profile :
- Analytical Tools : HPLC with UV detection (λ = 254 nm) monitors degradation; LC-MS identifies breakdown products .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., cytochrome P450) using the trifluoromethyl group as a key hydrophobic anchor .
- QSAR Studies : Substituent effects (e.g., chloro vs. fluoro) correlate with bioactivity using Hammett σ constants .
Data Contradiction and Validation
Q. How to resolve discrepancies in reported biological activity across studies?
- Case Example : Conflicting IC₅₀ values in enzyme inhibition assays may arise from:
- Assay Conditions : Differences in buffer pH or co-solvents (e.g., DMSO concentration) .
- Compound Purity : HPLC purity thresholds (<95% vs. >98%) significantly impact activity .
- Validation Protocol :
Re-test the compound under standardized conditions.
Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence-based methods) .
Q. What are the limitations of using this compound in in vivo models?
- Metabolic Instability : Rapid ester hydrolysis in plasma reduces bioavailability; methyl or tert-butyl esters may improve stability .
- Toxicity Screening : Ames test for mutagenicity and hERG binding assays are critical before advancing to animal studies .
Comparative Analysis
Q. How do structural analogs compare in terms of reactivity and bioactivity?
- Key Analogs :
| Analog Structure | Reactivity | Bioactivity (IC₅₀) |
|---|---|---|
| Ethyl 1-(2-chlorophenyl)-tetrazole-5-carboxylate | Lower | 12 μM (Enzyme X) |
| Ethyl 1-(4-fluorophenyl)-tetrazole-5-carboxylate | Higher | 8 μM (Enzyme X) |
Experimental Design
Q. How to design a SAR study for this compound?
- Variables :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
